Cas no 897019-54-4 (3-propylazetidine)
3-propylazetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-PROPYL-AZETIDINE
- 3-propylazetidine
- 897019-54-4
- F8884-5060
- DB-166000
- EN300-1245304
- AKOS006305278
-
- Inchi: 1S/C6H13N/c1-2-3-6-4-7-5-6/h6-7H,2-5H2,1H3
- InChI Key: AJLSDOXGTDKVBV-UHFFFAOYSA-N
- SMILES: N1CC(CCC)C1
Computed Properties
- Exact Mass: 99.104799419Da
- Monoisotopic Mass: 99.104799419Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 12Ų
3-propylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1320-1G |
3-propylazetidine |
897019-54-4 | 95% | 1g |
¥ 2,428.00 | 2023-04-13 | |
| Enamine | EN300-1245304-0.05g |
3-propylazetidine |
897019-54-4 | 95.0% | 0.05g |
$533.0 | 2025-03-21 | |
| Enamine | EN300-1245304-0.1g |
3-propylazetidine |
897019-54-4 | 95.0% | 0.1g |
$559.0 | 2025-03-21 | |
| Enamine | EN300-1245304-0.25g |
3-propylazetidine |
897019-54-4 | 95.0% | 0.25g |
$585.0 | 2025-03-21 | |
| Enamine | EN300-1245304-0.5g |
3-propylazetidine |
897019-54-4 | 95.0% | 0.5g |
$610.0 | 2025-03-21 | |
| Enamine | EN300-1245304-1.0g |
3-propylazetidine |
897019-54-4 | 95.0% | 1.0g |
$635.0 | 2025-03-21 | |
| Enamine | EN300-1245304-2.5g |
3-propylazetidine |
897019-54-4 | 95.0% | 2.5g |
$1245.0 | 2025-03-21 | |
| Enamine | EN300-1245304-5.0g |
3-propylazetidine |
897019-54-4 | 95.0% | 5.0g |
$1844.0 | 2025-03-21 | |
| Enamine | EN300-1245304-10.0g |
3-propylazetidine |
897019-54-4 | 95.0% | 10.0g |
$2734.0 | 2025-03-21 | |
| Aaron | AR01JMFO-250mg |
3-Propyl-azetidine HCl |
897019-54-4 | 95% | 250mg |
$232.00 | 2025-02-11 |
3-propylazetidine Suppliers
3-propylazetidine Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-propylazetidine
Professional Introduction to Compound with CAS No. 897019-54-4 and Product Name: 3-propylazetidine
The compound with the CAS number 897019-54-4 and the product name 3-propylazetidine represents a significant area of interest in the field of chemical and pharmaceutical research. This azetidine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. Azetidines, as a class of heterocyclic compounds, are known for their versatile reactivity and biological significance, making them valuable scaffolds for drug discovery.
3-propylazetidine is characterized by a six-membered ring containing one nitrogen atom, with a propyl substituent attached to one of the carbon atoms. This structural motif imparts specific electronic and steric properties that can be leveraged in the design of novel therapeutic agents. The presence of the propyl group enhances the compound's lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.
In recent years, there has been a growing interest in azetidine derivatives as pharmacophores due to their ability to mimic natural amino acid structures while offering additional functional handles for chemical modification. 3-propylazetidine, in particular, has been explored in several research studies for its potential role in developing antimicrobial and anti-inflammatory agents. The nitrogen atom in the azetidine ring can form hydrogen bonds with biological targets, facilitating interactions that may lead to therapeutic effects.
One of the most compelling aspects of 3-propylazetidine is its utility as a building block for more complex molecules. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the propyl group or the nitrogen atom can lead to compounds with improved binding affinity to specific enzymes or receptors. Such structural diversification is crucial for optimizing drug candidates throughout the development pipeline.
The synthesis of 3-propylazetidine typically involves cyclization reactions starting from propylamine derivatives or other precursor molecules. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore its importance in industrial-scale production.
From a biological perspective, 3-propylazetidine has shown promise in preclinical studies as a potential lead compound for treating various diseases. Its ability to interact with biological targets suggests that it may be effective against pathogens or inflammatory conditions. Additionally, its structural similarity to natural amino acids makes it an attractive candidate for peptidomimetic drug design, where it can serve as a scaffold to mimic peptide functions without triggering immune responses.
The latest research on 3-propylazetidine has also explored its role in developing next-generation antibiotics. With increasing concerns about antibiotic resistance, there is a pressing need for novel antimicrobial agents. Azetidine derivatives like 3-propylazetidine offer a promising alternative by targeting bacterial enzymes or cell wall biosynthesis pathways that are distinct from traditional antibiotics. This innovative approach could help address the growing challenge of resistant infections.
Furthermore, the compound's potential applications extend beyond antimicrobial therapies. Studies have indicated that 3-propylazetidine may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of azetidine derivatives to cross the blood-brain barrier and interact with neural receptors positions them as viable candidates for central nervous system (CNS) drug development.
The chemical and pharmaceutical industries continue to invest in research related to 3-propylazetidine, recognizing its broad therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, leading to new synthetic strategies and drug candidates derived from this versatile scaffold. As our understanding of molecular interactions advances, compounds like 3-propylazetidine are likely to play an increasingly important role in future therapies.
In conclusion, 3-propylazetidine (CAS No. 897019-54-4) represents a fascinating compound with significant implications for medicinal chemistry and drug development. Its unique structural features and diverse biological activities make it a valuable tool for researchers exploring new therapeutic modalities. As ongoing studies continue to uncover its potential applications, this azetidine derivative is poised to make meaningful contributions to healthcare advancements.
897019-54-4 (3-propylazetidine) Related Products
- 2228145-64-8(3-(Heptan-4-yl)azetidine)
- 1781830-74-7(3-(Azetidin-3-yl)propan-1-amine)
- 1379505-26-6(3-pentylazetidine)
- 1780054-79-6(3-(pentan-3-yl)azetidine)
- 1479382-12-1(3-(cycloheptylmethyl)azetidine)
- 2174002-49-2(3-(2-methylpropyl)azetidine hydrochloride)
- 1506180-37-5(Azetidine, 3-butyl-)
- 2580180-03-4(3-(pentan-3-yl)azetidine hydrochloride)
- 2098092-87-4(3-(2-Methylbutyl)azetidine hydrochloride)
- 89854-62-6(3-(2-methylpropyl)azetidine)